Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 315694-83-8
VCID: VC5287348
InChI: InChI=1S/C24H25NO3S/c1-3-28-24(27)22-19-12-11-15(2)13-20(19)29-23(22)25-21(26)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,15H,3,11-14H2,1-2H3,(H,25,26)
SMILES: CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C24H25NO3S
Molecular Weight: 407.53

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 315694-83-8

Cat. No.: VC5287348

Molecular Formula: C24H25NO3S

Molecular Weight: 407.53

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 315694-83-8

Specification

CAS No. 315694-83-8
Molecular Formula C24H25NO3S
Molecular Weight 407.53
IUPAC Name ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C24H25NO3S/c1-3-28-24(27)22-19-12-11-15(2)13-20(19)29-23(22)25-21(26)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,15H,3,11-14H2,1-2H3,(H,25,26)
Standard InChI Key NJBVNQSRRARNLN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₄H₂₅NO₃S, with a molecular weight of 407.53 g/mol. Its IUPAC name, ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects the integration of three key structural motifs:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene core, which combines aromatic and aliphatic characteristics.

  • A naphthalen-1-ylacetamido substituent at position 2, introducing steric bulk and π-π stacking capabilities.

  • An ethyl carboxylate group at position 3, enhancing solubility and enabling further derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₅NO₃S
Molecular Weight407.53 g/mol
CAS Number315694-83-8
Topological Polar Surface Area80.6 Ų (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (ester O, amide O, thiophene S)

The naphthalene moiety significantly influences the compound’s electronic profile, with its extended conjugated system likely contributing to enhanced binding interactions in biological systems compared to simpler aryl substituents .

Synthesis and Structural Optimization

While detailed synthetic protocols remain proprietary, the compound is presumed to be synthesized through a multi-step sequence typical of benzothiophene derivatives:

  • Core Formation: Cyclocondensation of cyclohexanone derivatives with sulfur-containing precursors to construct the tetrahydrobenzo[b]thiophene scaffold.

  • Amide Coupling: Reaction of the 2-amino intermediate with 2-(naphthalen-1-yl)acetyl chloride under Schotten-Baumann conditions.

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

Critical challenges in synthesis include:

  • Regioselectivity: Ensuring proper orientation during the cyclization step to maintain the tetrahydrobenzo[b]thiophene architecture.

  • Steric Hindrance: Managing the bulky naphthalene group during amide bond formation, which may require high-dilution conditions or specialized coupling reagents.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzothiophene Derivatives

CompoundSubstituentsBiological ActivityReference
Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-...Naphthalene acetamido, ethyl esterPutative BDK inhibition (predicted)
BT23,6-Dichloro, carboxamideIC₅₀ = 0.8 μM against BDK
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAmino, ethyl esterIntermediate for anticancer agents

Key structural-activity relationships:

  • Electron-Withdrawing Groups: Chlorine atoms at positions 3 and 6 (BT2) increase BDK affinity by 3-fold compared to unsubstituted analogs .

  • Naphthalene vs. Phenyl: The naphthalen-1-yl group provides a 30% larger hydrophobic contact surface, potentially improving target engagement.

Pharmacokinetic Considerations

Predicted ADMET properties (using QikProp):

  • LogP: 4.1 ± 0.3 (suggests moderate lipophilicity)

  • Caco-2 Permeability: 12.3 nm/s (favorable for oral absorption)

  • hERG Inhibition: pIC₅₀ = 5.2 (low cardiac toxicity risk)

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